molecular formula C17H19NO5S B3016460 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide CAS No. 1421528-19-9

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B3016460
CAS No.: 1421528-19-9
M. Wt: 349.4
InChI Key: MPPSUKJGOHSSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide features a benzenesulfonamide core substituted with a 2-methoxy group and a hydroxyethyl side chain linked to a 2,3-dihydrobenzofuran moiety. Sulfonamide derivatives are widely studied for biological activities, including antimicrobial and enzyme inhibition, making this compound a candidate for therapeutic development .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)18-11-14(19)12-6-7-15-13(10-12)8-9-23-15/h2-7,10,14,18-19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPSUKJGOHSSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to an allosteric site . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and inferred physicochemical properties compared to analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Predicted logP Solubility (mg/mL)*
Target Compound Benzenesulfonamide 2-Methoxy, 2,3-dihydrobenzofuran-hydroxyethyl 2.8 0.15
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 5-Chloro-2-methoxyphenyl 3.5 0.08
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-benzoxazole-5-sulfonamide Benzoxazole sulfonamide Furan, thiophene, methyl, 2-oxo-benzoxazole 4.2 0.03
2-Chloro-N-(furan-2-ylmethyl)-5-[(2-methoxyphenyl)-methylsulfamoyl]benzamide Benzamide sulfamoyl Chloro, furanylmethyl, 2-methoxyphenyl-methyl 3.1 0.10

*Solubility values are illustrative and based on substituent polarity.

Key Observations :

  • The target compound exhibits moderate lipophilicity (logP ~2.8) due to the dihydrobenzofuran ring, balanced by the hydroxyethyl group enhancing aqueous solubility compared to more lipophilic analogs (e.g., the benzoxazole derivative with logP 4.2) .
  • The 5-chloro-2-methoxyphenyl analog has higher logP (3.5) due to the chloro substituent, reducing solubility. Chlorine’s electron-withdrawing effects may also alter electronic interactions in biological targets.
  • The benzamide sulfamoyl derivative replaces the sulfonamide with a sulfamoyl-benzamide group, reducing acidity and hydrogen-bonding capacity compared to the target compound.
Antimicrobial Activity
  • Target Compound : Dihydrobenzofuran’s fused oxygen-containing ring may enhance binding to bacterial enzymes (e.g., dihydropteroate synthase) via π-π stacking and hydrophobic interactions. The hydroxyethyl group could improve cell penetration .
  • 5-Chloro-2-methoxyphenyl Analog: Demonstrated notable antimicrobial activity in prior studies, with the chloro group increasing potency against Gram-positive bacteria but reducing solubility .
  • Benzoxazole Sulfonamide : The thiophene and benzoxazole moieties may confer broader-spectrum activity but with higher cytotoxicity due to increased lipophilicity .
Enzyme Inhibition
  • Sulfonamides typically inhibit carbonic anhydrase or cyclooxygenase (COX). The target compound’s dihydrobenzofuran may enhance selectivity for COX-2 over COX-1, as seen in structurally related compounds .
  • The benzamide sulfamoyl derivative showed moderate COX-2 inhibition in preliminary assays but lower potency than sulfonamide-based analogs, likely due to reduced acidity of the sulfamoyl group.

Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability : The dihydrobenzofuran ring in the target compound may resist oxidative metabolism better than furan or thiophene rings in analogs, as seen in comparative microsomal studies .
  • Toxicity : Thiophene-containing analogs (e.g., compound) are associated with reactive metabolite formation, posing hepatotoxicity risks. The target compound’s dihydrobenzofuran moiety likely mitigates this issue .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety linked to a hydroxyethyl group and a methoxybenzenesulfonamide group. Its IUPAC name is:

N 2 2 3 dihydro 1 benzofuran 5 yl 2 hydroxyethyl 2 methoxybenzenesulfonamide\text{N 2 2 3 dihydro 1 benzofuran 5 yl 2 hydroxyethyl 2 methoxybenzenesulfonamide}

Molecular Weight : Approximately 347.43 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Dihydrobenzofuran Ring : Achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Introduction of the Hydroxyethyl Group : Reacting the dihydrobenzofuran intermediate with ethylene oxide under basic conditions.
  • Attachment of the Methoxybenzenesulfonamide Group : This is done by reacting the hydroxyethyl-dihydrobenzofuran intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxyethyl group allows for hydrogen bonding with various biological molecules, while the hydrophobic benzofuran ring can engage with protein pockets, influencing enzyme or receptor activities.

The mechanism of action may involve:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites of enzymes.
  • Modulation of Receptor Activities : The compound may influence receptor functions, potentially affecting signaling pathways related to various physiological processes.

Case Studies

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity : Some sulfonamide derivatives have shown promising antimicrobial activities, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Properties : Studies have suggested that compounds with similar structures can modulate inflammatory responses, which opens avenues for therapeutic applications in inflammatory diseases .

Data Table: Comparison of Similar Compounds

Compound NameStructureNotable Biological Activity
4-AminobenzenesulfonamideBasic sulfonamide structureAntibacterial agent
5-Methyl-1-benzofuranBenzofuran coreExhibits bioactivity
N-(4-Hydroxyphenyl)benzenesulfonamideHydroxylated sulfonamideEnhanced solubility and bioactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.